Cas no 25170-74-5 (4,6-difluorobenzene-1,3-diamine)
4,6-difluorobenzene-1,3-diamine Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzenediamine,4,6-difluoro-
- 4,6-difluorobenzene-1,3-diamine
- 4,6-Difluor-1,3-phenylendiamin
- 4,6-Difluoro-1,3-phenylendiamin
- 4,6-Difluor-phenylendiamin-(1,3)
- AC1L86UK
- NCIOpen2_003691
- NSC405798
- RP20904
- SureCN5517381
- EN300-107370
- AKOS006340334
- NSC-405798
- 25170-74-5
- DTXSID10324128
- NSC 405798
- Z1203580421
- SCHEMBL5517381
- CS-0231194
-
- Inchi: 1S/C6H6F2N2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2
- InChI Key: NQFXBAQXHIUPHT-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=CC=1N)N)F
Computed Properties
- Exact Mass: 144.04998
- Monoisotopic Mass: 144.05
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 52Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 256.2±35.0 °C at 760 mmHg
- Flash Point: 113.0±16.6 °C
- Refractive Index: 1.593
- PSA: 52.04
- LogP: 2.29160
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
4,6-difluorobenzene-1,3-diamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4,6-difluorobenzene-1,3-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D456123-10mg |
4,6-difluorobenzene-1,3-diamine |
25170-74-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D456123-50mg |
4,6-difluorobenzene-1,3-diamine |
25170-74-5 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D456123-100mg |
4,6-difluorobenzene-1,3-diamine |
25170-74-5 | 100mg |
$ 295.00 | 2022-06-05 | ||
| Enamine | EN300-107370-0.05g |
4,6-difluorobenzene-1,3-diamine |
25170-74-5 | 95% | 0.05g |
$179.0 | 2023-10-28 | |
| Enamine | EN300-107370-0.1g |
4,6-difluorobenzene-1,3-diamine |
25170-74-5 | 95% | 0.1g |
$268.0 | 2023-10-28 | |
| Enamine | EN300-107370-0.25g |
4,6-difluorobenzene-1,3-diamine |
25170-74-5 | 95% | 0.25g |
$383.0 | 2023-10-28 | |
| Enamine | EN300-107370-0.5g |
4,6-difluorobenzene-1,3-diamine |
25170-74-5 | 95% | 0.5g |
$601.0 | 2023-10-28 | |
| Enamine | EN300-107370-1.0g |
4,6-difluorobenzene-1,3-diamine |
25170-74-5 | 95% | 1.0g |
$770.0 | 2023-07-06 | |
| Enamine | EN300-107370-2.5g |
4,6-difluorobenzene-1,3-diamine |
25170-74-5 | 95% | 2.5g |
$1509.0 | 2023-10-28 | |
| Enamine | EN300-107370-5.0g |
4,6-difluorobenzene-1,3-diamine |
25170-74-5 | 95% | 5.0g |
$2235.0 | 2023-07-06 |
4,6-difluorobenzene-1,3-diamine Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 4,6-difluorobenzene-1,3-diamine
4,6-Difluorobenzene-1,3-diamine (CAS No. 25170-74-5): A Comprehensive Overview
4,6-Difluorobenzene-1,3-diamine, also known as o,o'-difluoro-benzenediamine, is a versatile aromatic compound with the CAS registry number 25170-74-5. This compound has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research due to its unique chemical properties and potential applications. The molecule consists of a benzene ring substituted with two fluorine atoms at the 4 and 6 positions and two amino groups at the 1 and 3 positions. This configuration imparts it with a combination of electron-withdrawing and activating groups, making it highly reactive in various chemical transformations.
The synthesis of 4,6-difluorobenzene-1,3-diamine typically involves multi-step processes that include fluorination and amination reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions necessary for constructing this compound. These methods not only improve yield but also reduce the environmental footprint compared to traditional approaches.
In terms of physical properties, 4,6-difluorobenzene-1,3-diamine is a crystalline solid with a melting point around 200°C. Its solubility in polar solvents such as water and ethanol is moderate due to the presence of both hydrophilic amino groups and hydrophobic fluorinated aromatic rings. The compound exhibits strong UV absorption characteristics, which makes it suitable for applications in optoelectronic materials. Recent studies have highlighted its potential as a building block for constructing advanced materials such as conductive polymers and metal-organic frameworks (MOFs).
The chemical reactivity of 4,6-difluorobenzene-1,3-diamine is influenced by the electron-withdrawing effect of the fluorine atoms and the activating nature of the amino groups. This duality allows it to participate in a wide range of reactions, including nucleophilic aromatic substitutions, coupling reactions, and condensation processes. For example, it has been used as a precursor for synthesizing heterocyclic compounds such as pyridines and imidazoles. These derivatives have found applications in drug discovery and agrochemical development.
In the pharmaceutical industry, 4,6-difluorobenzene-1,3-diamine has been explored as an intermediate for developing bioactive molecules targeting various therapeutic areas. Recent research has focused on its role in creating inhibitors for kinases and other enzymes involved in disease pathways. The fluorinated aromatic ring contributes to improved pharmacokinetic properties such as bioavailability and metabolic stability.
The material science sector has also benefited from the unique properties of this compound. Its ability to form stable coordination bonds with metal ions makes it an attractive candidate for synthesizing MOFs with high surface area and porosity. These materials hold promise for gas storage applications and catalysis. Additionally, its UV absorption properties have led to its use in developing advanced coatings with enhanced durability under solar radiation.
In conclusion, 4,6-difluorobenzene-1,3-diamine (CAS No. 25170-74-5) is a multifaceted compound with diverse applications across various scientific domains. Its chemical versatility continues to drive innovative research aimed at unlocking new potential uses while addressing challenges related to sustainability and efficiency.
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